(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Description
(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS: 186508-94-1) is a chiral intermediate with stereochemical significance in pharmaceutical synthesis. Structurally, it features a cyano group at position 6, hydroxyl groups at positions 3 and 5, and a tert-butyl ester protecting group. The compound is a stereoisomer of the (3R,5R)-configured analog (CAS: 125971-93-9), a key intermediate in the production of Atorvastatin, a blockbuster cholesterol-lowering drug . However, the (3S,5R) isomer is less commonly utilized, as evidenced by its discontinued commercial availability .
Properties
IUPAC Name |
tert-butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYMGFSEOSJKM-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C[C@@H](CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675780 | |
| Record name | tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186508-94-1 | |
| Record name | tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Asymmetric Reduction
A pivotal method for synthesizing the (3S,5R) stereoisomer involves enzymatic asymmetric reduction of ketone precursors. For instance, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a substrate for carbonyl reductases, which selectively reduce the 3-keto group to a hydroxyl group with high enantioselectivity. This reaction typically proceeds in aqueous buffers at pH 7.0–7.5 and 30–37°C, using NADPH as a cofactor. Co-immobilization of the enzyme and NADPH on solid supports enables in situ cofactor regeneration, achieving yields exceeding 85% and enantiomeric excess (ee) >99%.
Whole-Cell Biocatalysts
Whole-cell systems, such as engineered Escherichia coli expressing carbonyl reductase and glucose dehydrogenase, offer a self-sufficient platform for large-scale production. The glucose dehydrogenase regenerates NADPH by oxidizing glucose, sustaining the reduction process without external cofactor addition. This method achieves space-time yields of 120 g/L/day and ee values >98%.
Chemical Synthesis Routes
Asymmetric Catalytic Hydrogenation
Chemical approaches often employ transition-metal catalysts to induce stereoselectivity. For example, ruthenium-(S)-BINAP complexes catalyze the hydrogenation of tert-butyl 6-cyano-3,5-diketohexanoate, selectively reducing the 3-keto group to the (S)-alcohol. Reactions conducted at 50–60°C under 50 bar H₂ in tetrahydrofuran (THF) yield 70–75% of the (3S,5R) isomer with 95% ee.
Diastereoselective Cyanidation
A multi-step sequence starting from tert-butyl (R)-4-cyano-3-hydroxybutanoate introduces the 5R hydroxyl group via diastereoselective cyanidation. The key step involves treating a 5-keto intermediate with trimethylsilyl cyanide (TMSCN) in the presence of a chiral Lewis acid, such as (R)-Box-Cu(OTf)₂, which directs cyanide addition to the re face. This method achieves 65% overall yield and 90% de.
Industrial-Scale Production
Continuous-Flow Bioreactors
Industrial processes prioritize scalability and cost efficiency. Continuous-flow bioreactors integrate immobilized enzymes with membrane-based separation systems, enabling uninterrupted operation. A representative setup uses a packed-bed reactor filled with silica-immobilized carbonyl reductase, achieving a productivity of 200 kg/month with ≥99.5% purity.
Crystallization-Induced Dynamic Resolution
Racemic mixtures of tert-butyl 6-cyano-3,5-dihydroxyhexanoate undergo dynamic kinetic resolution via selective crystallization. Using a chiral resolving agent like (1R,2S)-ephedrine, the (3S,5R) isomer preferentially crystallizes from a supersaturated solution, while the undesired enantiomer remains in solution for racemization. This method attains 85% yield and 98% ee after three crystallization cycles.
Comparative Analysis of Methods
| Method | Conditions | Yield | Enantiomeric Excess | Scale Feasibility |
|---|---|---|---|---|
| Enzymatic Reduction | pH 7.5, 37°C, NADPH regeneration | 85% | >99% | Pilot to industrial |
| Ruthenium Catalysis | 50 bar H₂, 60°C, THF | 75% | 95% | Lab to pilot |
| Continuous-Flow Bioreactor | Immobilized enzymes, 30°C | 90% | 99.5% | Industrial |
| Crystallization Resolution | Ephedrine, ethanol/water | 85% | 98% | Pilot |
Table 1: Performance metrics of key preparation methods.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Chiral Intermediate for Statins
The most notable application of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is its role as a chiral intermediate in the synthesis of atorvastatin, a potent cholesterol-lowering drug. Atorvastatin is part of the statin class of drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The synthesis of atorvastatin from this intermediate involves several steps that highlight the importance of stereochemistry in drug efficacy.
Case Study: Atorvastatin Synthesis
A patent outlines a method for preparing atorvastatin using this compound as an essential building block. The enzymatic reduction process described allows for high optical purity and yield, making it suitable for industrial production . The synthesis pathway is illustrated below:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Asymmetric Reduction | (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester | >95% |
| 2 | Hydrolysis | Tert-butyl ester to free acid | >99% |
| 3 | Condensation | Free acid with other intermediates | High |
Biochemical Applications
2.1 Enzymatic Preparation
The compound can be synthesized through biocatalytic processes involving enzymes that facilitate the conversion of precursors into this compound. This method is environmentally friendly and offers high selectivity and efficiency compared to traditional chemical methods.
Case Study: Enzyme Process Development
Research has demonstrated that using co-expressed whole cells containing ketoreductase enzymes significantly enhances the production efficiency of this compound. The operational parameters were optimized to achieve a transformation efficiency greater than 95% with optical purity exceeding 99.9% .
Mechanism of Action
The mechanism of action of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. By inhibiting or activating these targets, it can modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Stereoisomers and Diastereomers
The primary structural analogs differ in stereochemistry or functional groups, impacting their reactivity and applications:
Key Observations :
- Stereochemical Impact : The (3R,5R) isomer is favored in Atorvastatin synthesis due to its alignment with the drug’s chiral centers, whereas the (3S,5R) isomer may serve niche roles in other syntheses .
- Functional Group Variations : The 3-oxo analog (CAS: 125988-01-4) is reduced enzymatically to introduce hydroxyl groups, while the chloro-dioxo compound (CAS: 276249-18-4) undergoes cyanation to form the nitrile group .
(3R,5R)-Isomer Production:
- Halohydrin Dehalogenase (HheC): Engineered HheC mutants (e.g., V84G/W86F) enhance catalytic efficiency by 15-fold, enabling high-yield conversion of chloro intermediates to the (3R,5R)-cyano product .
- Ketone Reductase : Recombinant enzymes reduce 3-oxo groups in aqueous buffers under mild conditions, with in situ cofactor regeneration reducing costs .
(3S,5R)-Isomer Challenges:
Limited data exist, but stereochemical inversion likely requires distinct enzymes or chiral auxiliaries, increasing synthesis complexity. Its discontinued status suggests lower demand or impractical production costs .
Biological Activity
(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester, commonly referred to as a chiral intermediate in the synthesis of atorvastatin, is a compound known for its significant biological activity. This article reviews its biological properties, synthesis methods, and applications in pharmaceuticals, particularly in the context of cholesterol-lowering agents.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- CAS Number : 186508-94-1
The compound features a cyano group and two hydroxyl groups on a hexanoic acid backbone, contributing to its reactivity and biological function.
This compound acts as an intermediate in the synthesis of atorvastatin, a potent statin used to lower cholesterol levels. Statins function by inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. The compound's structural characteristics enhance its ability to participate in enzymatic reactions that lead to the production of atorvastatin.
Pharmacological Effects
- Cholesterol Reduction : As a precursor to atorvastatin, this compound plays a crucial role in managing hyperlipidemia.
- Antioxidant Properties : Some studies suggest that hydroxylated compounds can exhibit antioxidant activity, which may contribute to cardiovascular protection.
- Enzymatic Activity : It has been shown to influence various metabolic pathways through its interactions with enzymes involved in lipid metabolism.
Synthesis Methods
The synthesis of this compound can be achieved using both chemical and enzymatic methods:
Enzymatic Synthesis
Recent advancements have highlighted the use of recombinant enzymes for the efficient production of this compound. A notable method involves:
- Co-expression of specific genes : This includes ketoreductase and hexose phosphate dehydrogenase genes in genetically modified E. coli.
- Reaction Conditions : The reaction is conducted at pH 5-8 and temperatures ranging from 20°C to 45°C, leading to high yield and purity of the product .
Chemical Synthesis
Chemical methods typically involve multi-step reactions starting from simpler substrates. These processes often require careful control of reaction conditions to achieve desired stereochemistry and yield.
Clinical Relevance
Atorvastatin has been extensively studied for its efficacy in reducing LDL cholesterol levels and preventing cardiovascular diseases. The role of this compound as an intermediate underscores its importance in the pharmaceutical industry.
- Study on Statin Efficacy : Research indicates that atorvastatin significantly reduces the risk of heart attack and stroke among patients with elevated cholesterol levels.
- Comparative Analysis : A study comparing various statins found atorvastatin to be one of the most effective agents in lowering cardiovascular risk .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 186508-94-1 |
| Role | Intermediate for atorvastatin |
| Main Biological Activity | Cholesterol reduction |
| Synthesis Method | Enzymatic and chemical |
Q & A
Basic Questions
Q. How is the stereochemical configuration of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester experimentally verified?
- Methodology : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers and confirm stereochemistry. X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy can resolve spatial arrangements of hydroxyl and cyano groups. For intermediates, compare optical rotation data with literature values (e.g., Hamada et al., 1982) .
- Key Considerations : Ensure purity >95% (GC) to avoid misinterpretation of stereochemical data .
Q. What synthetic routes are commonly employed to prepare this compound?
- Traditional Methods :
- Esterification: React the carboxylic acid precursor with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) .
- Protection/Deprotection: Use isopropylidene groups to protect dihydroxy motifs during synthesis, followed by selective deprotection .
Advanced Research Questions
Q. How can contradictions in reported CAS numbers (e.g., 186508-94-1 vs. 125971-93-9) be resolved?
- Analysis :
- Verify structural descriptors: (3S,5R) vs. (3R,5R) configurations (e.g., vs. 2).
- Cross-reference with peer-reviewed syntheses (e.g., Hamada et al., 1982) and regulatory documents (e.g., ANDA filings) .
Q. What strategies optimize enantiomeric excess (ee) in biocatalytic synthesis of this compound?
- Methodology :
- Co-Immobilized Enzymes: Couple carbonyl reductase with glucose dehydrogenase for in situ NADPH regeneration, achieving >99% ee and space-time yields of 120 g/L/day .
- Solvent Engineering: Use aqueous-organic biphasic systems to enhance substrate solubility and enzyme stability .
- Validation : Monitor ee via chiral GC or HPLC and compare kinetic parameters (e.g., kcat/KM) across reaction conditions .
Q. How do steric and electronic effects influence the reactivity of intermediates in multi-step syntheses?
- Case Study :
- In SN2 reactions (e.g., tert-butyl ester formation), bulky substrates (e.g., benzyloxy derivatives) slow kinetics, requiring polar aprotic solvents (e.g., DMF) .
- Steric hindrance in silacyclopropane intermediates alters metal-catalyzed Si–C bond activation pathways (e.g., Ag vs. Rh catalysts) .
Data Contradiction Analysis
Q. Why do purity claims (>95% GC) sometimes conflict with observed reaction yields?
- Root Causes :
- Residual solvents or byproducts (e.g., tert-butyl alcohol) may not elute in GC but affect downstream reactivity .
- Isomeric impurities (e.g., (3R,5R) vs. (3S,5R)) may co-elute in GC but disrupt stereoselective steps .
Comparative Methodological Table
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
